molecular formula C16H22O5S B14531093 Acetic acid;4-(benzenesulfonyl)-6-methylhepta-1,5-dien-2-ol CAS No. 62692-54-0

Acetic acid;4-(benzenesulfonyl)-6-methylhepta-1,5-dien-2-ol

Cat. No.: B14531093
CAS No.: 62692-54-0
M. Wt: 326.4 g/mol
InChI Key: VIRWELNOUUFJQI-UHFFFAOYSA-N
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Description

Acetic acid;4-(benzenesulfonyl)-6-methylhepta-1,5-dien-2-ol is a complex organic compound that features both acetic acid and benzenesulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-(benzenesulfonyl)-6-methylhepta-1,5-dien-2-ol typically involves multi-step organic reactions. One common method involves the reaction of benzenesulfonyl chloride with a suitable hepta-1,5-dien-2-ol derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum conversion and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-(benzenesulfonyl)-6-methylhepta-1,5-dien-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl or benzenesulfenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of benzenesulfonic acid derivatives.

    Reduction: Formation of benzenesulfinyl or benzenesulfenyl derivatives.

    Substitution: Formation of various substituted benzenesulfonyl compounds.

Scientific Research Applications

Acetic acid;4-(benzenesulfonyl)-6-methylhepta-1,5-dien-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;4-(benzenesulfonyl)-6-methylhepta-1,5-dien-2-ol involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or other cellular components, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;4-(benzenesulfonyl)-6-methylhepta-1,5-dien-2-ol is unique due to its combination of acetic acid and benzenesulfonyl functional groups, along with the presence of a hepta-1,5-dien-2-ol moiety

Properties

CAS No.

62692-54-0

Molecular Formula

C16H22O5S

Molecular Weight

326.4 g/mol

IUPAC Name

acetic acid;4-(benzenesulfonyl)-6-methylhepta-1,5-dien-2-ol

InChI

InChI=1S/C14H18O3S.C2H4O2/c1-11(2)9-14(10-12(3)15)18(16,17)13-7-5-4-6-8-13;1-2(3)4/h4-9,14-15H,3,10H2,1-2H3;1H3,(H,3,4)

InChI Key

VIRWELNOUUFJQI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(CC(=C)O)S(=O)(=O)C1=CC=CC=C1)C.CC(=O)O

Origin of Product

United States

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